molecular formula C24H22FN3O3S2 B4048072 (5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-63-6

(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4048072
CAS No.: 624724-63-6
M. Wt: 483.6 g/mol
InChI Key: JLPMXBOLDRRSPN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolidin-4-one core fused with a pyrazole ring system. Key structural elements include:

  • Thiazolidinone backbone: A 2-thioxo-1,3-thiazolidin-4-one moiety, which is critical for hydrogen bonding and electronic interactions.
  • Substituents: A (5Z)-configured methylene bridge linking the pyrazole and thiazolidinone rings. A 3-(3-methoxypropyl) group at position 3 of the thiazolidinone, enhancing solubility via its ether linkage. A 3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazole moiety at position 5, contributing steric bulk and electronic modulation via fluorine and methoxy groups .

The compound’s IUPAC name and registry number (RN: 624724-17-0, MFCD03506445) confirm its identity and distinguish it from analogs .

Properties

IUPAC Name

(5Z)-5-[[3-(3-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S2/c1-30-12-6-11-27-23(29)21(33-24(27)32)14-17-15-28(18-7-4-3-5-8-18)26-22(17)16-9-10-20(31-2)19(25)13-16/h3-5,7-10,13-15H,6,11-12H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPMXBOLDRRSPN-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)F)C4=CC=CC=C4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624724-63-6
Record name (5Z)-5-{[3-(3-FLUORO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(3-METHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Substituent Variations in Thiazolidinone Derivatives

The compound is compared to three analogs (Table 1):

Compound Name Substituents (Thiazolidinone Position 3) Aryl Group on Pyrazole Key Properties/Data
Target Compound 3-(3-Methoxypropyl) 3-Fluoro-4-methoxyphenyl Registry: 624724-17-0; NMR shifts influenced by methoxypropyl chain
(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one 3-Heptyl 3-Fluoro-4-propoxyphenyl Increased lipophilicity due to heptyl chain; propoxy group alters electronic effects
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one 3-Methyl 4-Chlorophenyl Lower solubility; chlorophenyl enhances halogen bonding

Key Observations :

  • Solubility : The 3-(3-methoxypropyl) group in the target compound improves aqueous solubility compared to the hydrophobic heptyl chain in the propoxy analog .
  • Electronic Effects : The 3-fluoro-4-methoxyphenyl group introduces electron-withdrawing (fluoro) and donating (methoxy) effects, contrasting with the purely electron-withdrawing 4-chlorophenyl in the methyl-substituted analog .

Structural and Conformational Analysis

  • Planarity : Similar to isostructural thiazole-pyrazole hybrids (e.g., compounds 4 and 5 in ), the target compound’s core is nearly planar, except for the 3-methoxypropyl chain, which adopts a perpendicular orientation to minimize steric clashes .

NMR Spectral Comparisons

  • Region-Specific Shifts : The 3-fluoro-4-methoxyphenyl group in the target compound likely causes distinct chemical shifts in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) in ’s NMR analysis. These shifts reflect altered electronic environments due to fluorine’s electronegativity and methoxy’s resonance effects .
  • Methylene Bridge (Z-configuration) : The (5Z)-stereochemistry of the methylene bridge is confirmed by coupling constants in ¹H NMR, distinguishing it from (5E)-isomers, which exhibit downfield shifts for adjacent protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.